Ombrabulin mechanism of action on endothelial cells
Ombrabulin mechanism of action on endothelial cells
An In-depth Technical Guide on the Mechanism of Action of Ombrabulin on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ombrabulin (formerly AVE8062) is a synthetic, water-soluble small molecule analogue of the natural product combretastatin A4.[1][2] It functions as a potent vascular disrupting agent (VDA), a class of anti-cancer drugs designed to target and destroy established tumor vasculature, leading to secondary tumor necrosis.[3][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, ombrabulin acts on the existing, often structurally abnormal and fragile, blood vessels within a tumor.[4] Its mechanism is centered on the destabilization of the microtubule cytoskeleton within endothelial cells, which initiates a cascade of events culminating in the rapid collapse of tumor blood flow and extensive ischemic cell death in the tumor core.[5][6] This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Microtubule Destabilization
The primary molecular target of ombrabulin is tubulin, the protein subunit of microtubules. Microtubules are critical components of the eukaryotic cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
Ombrabulin's mechanism involves the following key steps:
-
Binding to β-Tubulin: Ombrabulin binds to the colchicine-binding site on the β-subunit of the tubulin heterodimer.[1][2][7] This binding site is distinct from the taxane-binding site, which is targeted by microtubule-stabilizing agents like docetaxel.[7]
-
Inhibition of Polymerization: By occupying the colchicine site, ombrabulin prevents the tubulin dimers from polymerizing into microtubules.[2][8] This action shifts the dynamic equilibrium of the microtubule network towards depolymerization.
-
Microtubule Network Disruption: The inhibition of polymerization leads to a net loss of microtubules, resulting in the disassembly and collapse of the endothelial cell's cytoskeletal architecture.[7][9] This is the pivotal event that triggers the downstream anti-vascular effects.
Cellular Effects on Endothelial Cells
The disruption of the microtubule network in endothelial cells, particularly the immature and rapidly proliferating cells characteristic of tumor vasculature, induces a series of profound cellular changes.
Morphological Alterations and Increased Permeability
The collapse of the cytoskeleton causes endothelial cells to lose their flattened shape and become rounded.[6][10] This morphological change has two critical consequences:
-
Disruption of Adherens Junctions: The integrity of cell-cell junctions, mediated by proteins such as VE-cadherin, is compromised. This leads to the detachment of endothelial cells from one another.[11]
-
Increased Vascular Permeability: The formation of gaps between endothelial cells dramatically increases the permeability of the vessel wall.[5][6] This leads to leakage of plasma and macromolecules into the tumor interstitium, raising interstitial pressure and further impeding blood flow.
Cell Cycle Arrest and Apoptosis
Microtubules are fundamental to the formation of the mitotic spindle, the apparatus that segregates chromosomes during mitosis.
-
Mitotic Arrest: By preventing the formation of a functional mitotic spindle, ombrabulin arrests endothelial cells in the G2/M phase of the cell cycle.[8]
-
Induction of Apoptosis: Prolonged arrest at the mitotic checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death of the endothelial cells.[2][12] As the apoptotic cells detach, the vessel structure is further compromised.[2]
The culmination of these cellular events is a rapid and catastrophic failure of the tumor's vascular network.
Signaling Pathway Overview
The binding of ombrabulin to tubulin initiates a signaling cascade that translates microtubule disruption into vascular collapse. While the complete pathway is complex, key events have been elucidated. The disruption of microtubule dynamics affects focal adhesions and adherens junctions, impacting signaling pathways crucial for cell shape, adhesion, and survival.
Quantitative Data
The anti-vascular and cytotoxic effects of ombrabulin have been quantified in numerous preclinical studies.
Table 1: In Vitro Cytotoxicity of Ombrabulin
| Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| MMEC | Mouse Mesenteric Endothelial | 10 | [9] |
| HeyA8 | Human Ovarian Cancer | 7 - 20 | [9] |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [9] |
| HeyA8-MDR | Human Ovarian Cancer (MDR) | 7 - 20 | [9] |
MDR: Multi-Drug Resistant
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Context | Reference |
| Ombrabulin Half-life | ~17 minutes | In human patients | [13] |
| RPR258063 Half-life | ~8.7 hours | Active metabolite in human patients | [13] |
| Onset of Action | Within 15-30 minutes | Reduction in tumor perfusion in mice | [4][14] |
| Peak Effect | ~6 hours | Maximum restriction of tumor perfusion | [14] |
| Recommended Phase II Dose | 50 mg/m² | Single agent, administered every 3 weeks | [13] |
| Biomarker Increase | Significant | Circulating Endothelial Cells (CECs), VEGF, MMP-9 (6-10 hrs post-infusion) | [13] |
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the mechanism of action of ombrabulin.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[15]
-
Materials:
-
Purified tubulin (>99%), e.g., from porcine brain (Cytoskeleton, Inc.)
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (polymerization enhancer)
-
DAPI solution
-
Ombrabulin and control compounds (e.g., paclitaxel as stabilizer, nocodazole as destabilizer)
-
Pre-warmed (37°C) 96-well microplate (black, clear bottom)
-
Fluorescence plate reader with 360 nm excitation and 450 nm emission filters, capable of kinetic reads at 37°C.[16]
-
-
Methodology:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in assay buffer containing GTP (1 mM final) and glycerol (10% final). Keep on ice.
-
Add 5 µL of 10X ombrabulin stock solutions (or controls) to appropriate wells of the pre-warmed 37°C plate.[16]
-
To the 2X tubulin solution, add the DAPI reporter dye.
-
Initiate the reaction by adding 45 µL of the tubulin/DAPI mixture to each well containing the drug.
-
Immediately place the plate in the 37°C plate reader.
-
Measure fluorescence intensity at 1-minute intervals for 60-90 minutes.[16]
-
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after drug treatment.
-
Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to quantify DNA content in a population of cells using a flow cytometer.
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Ombrabulin
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Methodology:
-
Seed endothelial cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of ombrabulin (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.
In Vivo Vascular Disruption Assessment
Xenograft tumor models are used to evaluate the effect of ombrabulin on tumor blood flow in a living system.
-
Principle: Non-invasive imaging techniques or perfusion markers can quantify changes in blood flow and vascular function within a tumor before and after drug administration.
-
Materials:
-
Methodology:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a specified size (e.g., 150-200 mm³).
-
Perform a baseline measurement of tumor perfusion using the chosen method (e.g., pre-contrast MRI scans).
-
Administer a single dose of ombrabulin (or vehicle control) to the mice via intravenous or intraperitoneal injection.
-
Perform follow-up perfusion measurements at various time points after administration (e.g., 1, 6, 24 hours).
-
For histological analysis with perfusion markers, administer Hoechst 33342 dye intravenously a few minutes before sacrificing the animal. Excise the tumor, freeze, and section for fluorescence microscopy to visualize perfused versus non-perfused areas.[17]
-
-
Data Analysis: For imaging modalities like DCE-MRI, parameters such as Ktrans (a measure of vascular permeability) and blood volume are calculated and compared between pre- and post-treatment scans. For perfusion markers, the percentage of perfused vessel area is quantified. A significant decrease in these parameters indicates vascular disruption.
Workflow and Relationships
The development and characterization of a VDA like ombrabulin follows a logical progression from molecular interaction to whole-organism response.
Conclusion
The mechanism of action of ombrabulin on endothelial cells is a well-defined, multi-stage process initiated by the specific binding to β-tubulin and subsequent inhibition of microtubule polymerization. This single molecular event triggers a cascade of cellular responses—including cytoskeletal collapse, cell rounding, increased vascular permeability, cell cycle arrest, and apoptosis—that collectively lead to a rapid and selective shutdown of tumor blood flow. The resulting ischemia causes extensive secondary necrosis of the tumor mass. This targeted attack on the tumor's established vasculature makes ombrabulin and other VDAs a distinct and powerful class of anti-cancer therapeutics, particularly for use in combination with therapies that target the surviving, well-perfused tumor rim.
References
- 1. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubulin polymerization assay [bio-protocol.org]
- 17. preprints.org [preprints.org]
